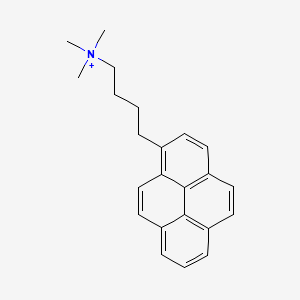

1-Pyrenebutyltrimethylammonium

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81361-53-7 |

|---|---|

Molecular Formula |

C23H26N+ |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

trimethyl(4-pyren-1-ylbutyl)azanium |

InChI |

InChI=1S/C23H26N/c1-24(2,3)16-5-4-7-17-10-11-20-13-12-18-8-6-9-19-14-15-21(17)23(20)22(18)19/h6,8-15H,4-5,7,16H2,1-3H3/q+1 |

InChI Key |

GPMNRLLNJKXHAB-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Canonical SMILES |

C[N+](C)(C)CCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Other CAS No. |

81361-53-7 |

Synonyms |

1-pyrenebutyltrimethylammonium |

Origin of Product |

United States |

Synthesis Methodologies and Structural Modifications of 1 Pyrenebutyltrimethylammonium and Its Analogs

Established Synthetic Pathways for 1-Pyrenebutyltrimethylammonium

The synthesis of this compound is typically a multi-step process that begins with the functionalization of the pyrene (B120774) core. The most common and established pathway involves the introduction of a four-carbon chain at the 1-position of pyrene, followed by sequential modifications to build the trimethylammonium group.

A foundational route starts with the Friedel-Crafts acylation of pyrene with succinic anhydride. This electrophilic substitution reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and preferentially occurs at the electronically rich 1-position of the pyrene ring. mdpi.comchemcess.com This initial step yields 4-oxo-4-(pyren-1-yl)butanoic acid. The reaction demonstrates high regioselectivity for the 1-position due to the electronic structure of the pyrene core. mdpi.com Mechanochemical approaches to this reaction have also been explored, showing improved yields compared to traditional solution-based methods. nih.govbeilstein-journals.org

The resulting keto-acid then undergoes reduction to remove the carbonyl group, yielding 1-pyrenebutyric acid (also known as 4-(1-pyrenyl)butyric acid). thermofisher.comnih.gov Standard reduction methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reactions are suitable for this transformation.

The conversion of 1-pyrenebutyric acid to the final quaternary ammonium (B1175870) salt involves several subsequent steps. A common synthetic sequence is outlined below:

Amidation: The carboxylic acid is first converted to an amide. This can be achieved by activating the carboxylic acid (e.g., forming an acyl chloride with thionyl chloride) and then reacting it with dimethylamine (B145610) to form N,N-dimethyl-1-pyrenebutyramide.

Reduction of Amide: The resulting amide is reduced to a tertiary amine, N,N-dimethyl-4-(pyren-1-yl)butan-1-amine. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation.

Quaternization: The final step is the quaternization of the tertiary amine. researchgate.net This is an alkylation reaction where the lone pair of electrons on the nitrogen atom attacks an alkylating agent. For the synthesis of this compound, a methylating agent such as methyl iodide (CH₃I) is used. researchgate.net The reaction results in the formation of the desired quaternary ammonium salt, with the counter-ion (e.g., iodide) determined by the leaving group of the alkylating agent.

An alternative final step could involve starting with 1-pyrenebutylamine (B13852) mdpi.com and performing exhaustive methylation using a reagent like methyl iodide. wikipedia.org

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Role |

| Pyrene | 129-00-0 | C₁₆H₁₀ | Starting Material |

| Succinic anhydride | 108-30-5 | C₄H₄O₃ | Acylating Agent |

| 4-Oxo-4-(pyren-1-yl)butanoic acid | 6046-34-0 | C₂₀H₁₄O₃ | Product of Friedel-Crafts Acylation |

| 1-Pyrenebutyric acid | 3443-45-6 | C₂₀H₁₆O₂ | Reduced Intermediate thermofisher.comnih.gov |

| 1-Pyrenebutylamine | 205488-15-9 | C₂₀H₁₉N | Amine Intermediate mdpi.com |

| N,N-Dimethyl-4-(pyren-1-yl)butan-1-amine | Not available | C₂₂H₂₃N | Tertiary Amine Precursor |

| Methyl Iodide | 74-88-4 | CH₃I | Methylating/Quaternizing Agent researchgate.net |

Approaches for Derivatization and Functionalization

The structure of this compound offers multiple sites for derivatization to tune its physicochemical properties. Modifications can be made to the pyrene ring, the alkyl chain, or the ammonium headgroup.

Pyrene Core Functionalization: The pyrene core can be further functionalized before or after the attachment of the butyltrimethylammonium chain. The reactivity of pyrene's different positions (the active 1,3,6,8 positions, the 2,7 positions, and the K-region 4,5,9,10 positions) allows for selective modifications. mdpi.com

C-H Functionalization: Modern catalytic methods enable direct C-H functionalization. For instance, iridium-catalyzed borylation can selectively introduce boronate esters at the C2 and C7 positions. mdpi.com Palladium-catalyzed arylation has been used to attach aryl groups to the pyrene core, with one study noting that arylated pyrene ammonium salts showed superior performance in certain applications compared to the non-arylated parent compound. mdpi.com

Substitution Reactions: Traditional electrophilic substitution reactions like halogenation or nitration can introduce other functional groups, which can then be used for further synthetic transformations.

Alkyl Chain and Ammonium Group Modification: The linking chain and the cationic headgroup are also targets for modification.

Chain Length: Analogs can be synthesized with shorter or longer alkyl chains by using different starting materials in the initial Friedel-Crafts reaction (e.g., using glutaryl chloride for a five-carbon chain).

Ammonium Substituents: The methyl groups on the nitrogen can be replaced with other alkyl groups (ethyl, propyl, etc.). This is achieved by quaternizing the corresponding N,N-dialkyl-4-(pyren-1-yl)butan-1-amine with the appropriate alkyl halide. Studies on other pyrene-based quaternary ammonium salts have demonstrated the synthesis of a variety of structures by reacting a pyrene-containing halide with different tertiary amines. scirp.org

Computational Chemistry Approaches in Synthetic Design for this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding and predicting the outcomes of synthetic procedures involving pyrene derivatives. scirp.orgnih.govbohrium.com While specific studies designing the synthesis of this compound are not prominent, the principles are widely applied to related systems.

Predicting Reactivity and Regioselectivity: DFT calculations are used to determine the electronic structure of pyrene and its reaction intermediates.

Orbital Analysis: By calculating the energies and distributions of frontier molecular orbitals (HOMO and LUMO), chemists can predict the most likely sites for electrophilic or nucleophilic attack. For pyrene, these calculations confirm the higher electron density at the 1, 3, 6, and 8 positions, explaining the observed regioselectivity in Friedel-Crafts reactions. mdpi.comscirp.org

Intermediate Stability: The relative energies of possible reaction intermediates can be calculated to predict the major product. For example, DFT studies have been used to understand the regioselectivity of other reactions on pyrene by showing that the formation of a metallocycle at the C4/C5 or C9/C10 bonds is energetically favorable, thus guiding the reaction pathway. mdpi.com

Optimizing Molecular Geometries and Properties: Computational methods are employed to optimize the three-dimensional structures of pyrene derivatives and to predict their properties. nih.govmdpi.com This information is valuable for designing molecules with specific characteristics. For instance, DFT and time-dependent DFT (TD-DFT) are used to calculate theoretical absorption and emission spectra, which can be correlated with experimental photophysical data. sci-hub.seresearchgate.net This allows for the in silico design of derivatives with tailored fluorescent properties before undertaking their synthesis in the lab. In one study, DFT was used to determine the HOMO and LUMO energy levels of novel pyrene-fullerene derivatives to assess their potential for photovoltaic applications. mdpi.com

Fluorescence and Photophysical Mechanisms of 1 Pyrenebutyltrimethylammonium

Fundamental Principles of Pyrene (B120774) Fluorescence in 1-Pyrenebutyltrimethylammonium Systems

The fluorescence of the pyrene group in this compound is governed by its electronic states. Upon absorption of a photon, a ground-state pyrene monomer (M) is promoted to an excited singlet state (M). This excited state can then relax through several pathways, including the emission of a photon (fluorescence) or, if another ground-state pyrene molecule is nearby, the formation of an excited-state dimer known as an excimer (E). nih.gov

When an excited this compound molecule is sufficiently isolated from others, its fluorescence spectrum displays a characteristic, well-resolved vibrational (vibronic) fine structure. nih.gov This structured emission, known as monomer emission, typically occurs in the ultraviolet to violet region of the spectrum, between approximately 375 nm and 410 nm. nih.gov

The monomer emission spectrum is composed of five principal vibronic bands. nih.gov The peak corresponding to the 0-0 electronic transition (Band I) is located at about 375 nm. nih.gov The intensity ratio of different vibronic bands, particularly the ratio of the third band (I3, ~385 nm) to the first band (I1, ~375 nm), is exquisitely sensitive to the polarity of the probe's microenvironment. nih.gov This feature allows the pyrene moiety to be used as a reporter on the local environment's polarity.

Table 1: Characteristic Vibronic Bands of Pyrene Monomer Emission Data compiled from representative pyrene fluorescence studies. nih.govnih.gov

| Band Designation | Approximate Peak Position (nm) | Transition | Environmental Sensitivity |

| Band I | ~375 | 0-0 | Polarity-insensitive reference |

| Band II | ~379 | 0-1 | Moderately sensitive |

| Band III | ~385 | 0-2 | Highly sensitive to polarity |

| Band IV | ~395 | - | - |

| Band V | ~410 | - | - |

At sufficiently high local concentrations, an excited-state pyrene monomer (M) can interact and form a complex with an adjacent ground-state pyrene monomer (M). This process leads to the formation of an excimer (E), which is an excited-state dimer that is only stable in the excited state. researchgate.net This event is represented by the following kinetic scheme:

M + hν → M* (Excitation) M* → M + hν' (Monomer Fluorescence) M* + M ⇌ E* (Excimer Formation/Dissociation) E* → 2M + hν'' (Excimer Fluorescence)

The formation of the excimer is a dynamic process that depends on the diffusion and collision of pyrene moieties. nih.gov The rate of excimer formation is governed by the rate constant k₁, while its dissociation back to an excited monomer and a ground-state monomer is described by k₋₁. The radiative and non-radiative decays of the monomer and excimer are represented by rate constants k₀ and k₂, respectively.

Excimer fluorescence is characterized by a broad, structureless, and red-shifted emission band, typically centered around 460 nm to 500 nm. nih.govresearchgate.net The ratio of the excimer emission intensity (Iₑ) to the monomer emission intensity (Iₘ) is a sensitive measure of the proximity and mobility of the pyrene probes. nih.gov For instance, in a study involving platelet membranes, an increase in the excimer-to-monomer ratio of this compound was observed as the probe was incorporated into the cytoplasmic side, indicating a high local concentration. nih.gov A subsequent decrease in this ratio upon platelet activation suggested a reduction in the fluidity of the lipid layer around the probe. nih.gov

Quantitative Fluorescence Parameters and their Application

To quantitatively describe the fluorescence behavior of this compound, several key parameters are measured, including fluorescence quantum yield, lifetime, and anisotropy. These parameters provide detailed insights into the probe's interaction with its environment.

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the fluorophore spends in the excited state before returning to the ground state. sigmaaldrich.com Both are intrinsic properties of a fluorophore but can be influenced by environmental factors such as solvent polarity, temperature, and the presence of quenchers. sigmaaldrich.comatto-tec.com

While specific quantum yield data for this compound is not abundant in the provided literature, related pyrene derivatives show values that depend heavily on their molecular context. For example, a pyrene deoxyriboside monomer was found to have a quantum yield of 0.12 in air-saturated methanol. nih.gov

Fluorescence lifetime measurements provide dynamic information. Time-resolved studies on this compound (PBTMA) in water revealed a fluorescence decay that was exponential in the absence of quenchers. acs.org The lifetime is a crucial parameter for interpreting quenching data and understanding dynamic processes like excimer formation. nih.govintegratedoptics.com

Table 2: Representative Fluorescence Lifetime and Quenching Data for this compound (PBTMA) in Water Data sourced from time-resolved fluorescence quenching studies. acs.org

| Parameter | Quencher | Value | Units |

| Quenching Rate Constant (kq) | CAT1 | 5.26 x 109 | M-1s-1 |

| Quenching Rate Constant (kq) | Methyl Viologen (MV) | 4.7 x 109 | M-1s-1 |

Fluorescence anisotropy is a technique used to measure the rotational mobility of a fluorescent molecule. nanoqam.ca The principle relies on photoselection, where excitation with plane-polarized light preferentially excites molecules whose transition dipoles are aligned with the polarization plane. nanoqam.ca If the molecule rotates significantly during its fluorescence lifetime, the emitted light will be depolarized, resulting in low anisotropy. Conversely, if the molecule's rotation is restricted, the polarization is largely preserved, and the anisotropy is high. nanoqam.canih.gov

The Perrin equation describes the relationship between the measured anisotropy (r), the intrinsic anisotropy (r₀), the fluorescence lifetime (τ), and the rotational correlation time (φ), which is related to the molecule's size and the viscosity of the medium. nanoqam.ca

For this compound, anisotropy measurements can reveal information about its binding to larger structures. When free in a solution of low viscosity, the probe tumbles rapidly, leading to low anisotropy. nih.gov If it binds to a macromolecule or incorporates into a viscous environment like a lipid membrane, its rotational motion is slowed down, resulting in a significant increase in fluorescence anisotropy. nanoqam.canih.gov This makes anisotropy a powerful tool for studying binding events and microviscosity. mdpi.com

Fluorescence Quenching Mechanisms in this compound Probes

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. For this compound, quenching can occur through various mechanisms, including collisional (dynamic) quenching and static quenching.

Studies have shown that the fluorescence of this compound bromide (PyB) is efficiently quenched by different molecules. Due to its cationic nature, it exhibits a strong electrostatic interaction with anionic species like humic acid (HA), leading to a large binding constant and effective quenching. nih.gov This interaction was confirmed by salt effect studies, which showed that increasing salt concentration could shield the electrostatic attraction and reduce the binding. nih.gov

Time-resolved fluorescence quenching (TRFQ) has been used to study this compound in aqueous solutions of anionic perfluorinated surfactants. acs.orgacs.org In these systems, the cationic probe is bound to the anionic micellar aggregates. The fluorescence can be quenched by other cationic molecules like the nitroxide radical CAT1 and methyl viologen (MV). acs.orgacs.org The quenching mechanism is primarily dynamic (collisional) within the micellar environment. The rate constants for this intramicellar quenching can be determined using kinetic models. acs.org In water, the quenching of PBTMA by CAT1 and MV was found to be highly efficient, with second-order rate constants on the order of 5 x 10⁹ M⁻¹s⁻¹. acs.org Another study showed that the fluorescence of a similar pyrene derivative could be quenched by nitroaromatic compounds like 2,4-dinitrotoluene (B133949) (DNT) through a photoinduced electron transfer mechanism. rsc.org

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | This compound |

| PBTMA / PyB | This compound bromide |

| CAT1 | 4-trimethylammonium-2,2,6,6-tetramethyl-piperidine-1-oxyl iodide |

| MV | 1,1'-dimethyl-4,4'-bipyridinium dichloride (Methyl Viologen) |

| DNT | 2,4-dinitrotoluene |

| HA | Humic Acid |

Static Quenching Interactions

A notable example of static quenching involves the interaction of this compound bromide (PyB) with humic acid (HA). nih.gov The cationic nature of PyB facilitates a strong electrostatic interaction with the anionic HA, leading to the formation of a stable ground-state complex. nih.gov This results in significant fluorescence quenching. nih.gov The binding constant for this interaction is markedly larger than those of neutral or anionic pyrene derivatives, highlighting the dominant role of electrostatic forces in this static quenching process. nih.gov Time-resolved fluorescence spectroscopy has confirmed that collisional (dynamic) quenching plays a minor role in this specific system, meaning the quenching is primarily static. nih.gov

In some systems, a combination of static and dynamic quenching can occur simultaneously, often leading to a non-linear, upward-curving Stern-Volmer plot. rsc.orgedinst.com The static component of this combined quenching can be attributed to the formation of a non-emissive ground-state complex. rsc.org

Dynamic Quenching Kinetics and Rate Constants

Dynamic, or collisional, quenching happens when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. ossila.comedinst.com This process reduces both the fluorescence intensity and the fluorescence lifetime. msstate.edu The efficiency of dynamic quenching is described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the quencher concentration. researchgate.netstackexchange.com

The dynamic quenching rate constant, kq, quantifies the efficiency of the quenching process upon collision and is typically near the diffusion-controlled limit in solution. nih.gov For many pyrene derivatives, kq values are in the range of 109 to 1010 M-1s-1. edinst.comnih.gov For instance, the dynamic quenching of a benzo[a]pyrene (B130552) derivative by nucleosides like 2'-deoxythymidine has a kq value of approximately 1.5-3.0 x 109 M-1s-1. nih.gov

Studies involving pyrene derivatives and various quenchers have established Stern-Volmer constants (KSV) and bimolecular quenching constants (kq). While specific values for this compound with a wide range of quenchers are context-dependent, data from related systems provide insight. For example, the quenching of pyrene by different amines in a micellar system showed KSV values ranging from 0.020 x 103 to 1.962 x 104 M-1. researchgate.net In another case, an anionic conjugated polymer quenched by a cationic nitroxide derivative exhibited a very high KSV of 2.3 x 107 M-1, although this was dominated by static quenching. researchgate.net

Table 1: Representative Dynamic Quenching Constants for Pyrene Derivatives with Various Quenchers

| Fluorophore | Quencher | Quenching Rate Constant (kq) (M-1s-1) | Reference |

|---|---|---|---|

| Benzo[a]pyrene tetraol (BPT) | 2'-deoxyguanosine (dG) | (2.5 ± 0.4) x 109 | nih.gov |

| Benzo[a]pyrene tetraol (BPT) | 2'-deoxythymidine (dT) | ~1.5 - 3.0 x 109 | nih.gov |

| Pyrene-labeled phosphatidylcholine | Tetracyanoquinodimethane (TCNQ) | 1.0 x 108 | nih.gov |

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a specific mechanism of fluorescence quenching where an excited electron is transferred from the fluorophore (donor) to an acceptor molecule, or vice versa. acs.orgmdpi.com This process is a primary pathway for de-excitation in many systems involving this compound. acs.org PET is a short-range interaction that can occur through both dynamic and static quenching pathways. spectroscopyonline.com

A key example is the PET from this compound bromide (PBTAB) to alkyl viologens like methyl viologen (MV2+) and octyl viologen (OV2+). acs.org Studies have shown that the efficiency of this PET process is significantly enhanced when the molecules are adsorbed onto the surface of polystyrene latex particles compared to a simple aqueous solution. acs.org This enhancement is attributed to the favorable microenvironment at the particle surface. The efficiency of PET is also influenced by factors such as the polarity of the electron donor and the charge density of the particle surface. acs.org

The general mechanism involves the excitation of the pyrene moiety, which then transfers an electron to the viologen acceptor, resulting in a quenched fluorescence state. acs.org This process is fundamental in the design of various fluorescence-based sensing strategies. mdpi.com The ability to catalytically reduce strong chemical bonds can even be achieved through processes like triple-photoinduced electron transfer (tri-PET), which generates highly potent reducing species from an excited molecule after multiple photon absorptions. chemrxiv.org

Solvatochromism and Microenvironment Sensitivity of this compound Fluorescence

The fluorescence emission of this compound is highly sensitive to the properties of its immediate surroundings, a phenomenon known as solvatochromism. This sensitivity allows it to be used as a molecular probe to report on the polarity, viscosity, and fluidity of its microenvironment.

Polarity Sensing via I1/I3 Ratio

A hallmark of pyrene-based fluorophores, including this compound, is the "pyrene polarity scale," which utilizes the ratio of the intensities of the first (I1, at ~373 nm) and third (I3, at ~384 nm) vibronic peaks in its fluorescence emission spectrum. researchgate.netresearchgate.net The I1 peak is sensitive to the polarity of the solvent, while the I3 peak is relatively insensitive. Consequently, the I1/I3 ratio provides a reliable measure of the local environmental polarity experienced by the probe. acs.org

In polar environments, the I1 peak is enhanced, leading to a higher I1/I3 ratio. Conversely, in nonpolar or hydrophobic environments, the intensity of the I1 peak decreases relative to the I3 peak, resulting in a lower ratio. For instance, the I1/I3 ratio of pyrene is approximately 1.9 in the highly polar solvent water and decreases significantly in less polar media. researchgate.net This property has been widely used to determine the critical micelle concentration (CMC) of surfactants; as micelles form, the pyrene probe partitions into the nonpolar micellar core, causing a sharp decrease in the I1/I3 ratio. researchgate.netresearchgate.net

Table 2: Polarity Index (I1/I3 Ratio) of Pyrene in Different Environments

| Environment | I1/I3 Ratio (Polarity Index) | Reference |

|---|---|---|

| Water | ~1.9 (reported as 0.53 in one study) | researchgate.net |

| Methanol | 0.75 | researchgate.net |

| Perfluorinated Oil | 1.91 | researchgate.net |

| Nafion Micelles | 0.64 | researchgate.net |

Local Viscosity and Microfluidity Characterization

The fluorescence properties of pyrene derivatives can also be exploited to probe the local viscosity and fluidity of a system. This is often achieved by observing changes in fluorescence lifetime or through the formation of an excimer (an excited-state dimer). While monomer fluorescence is quenched in more fluid environments, restricted motion in viscous media can lead to an enhancement of fluorescence. scispace.comresearchgate.net

For example, the fluorescence of the dye SYBR Green I, which shares structural motifs with fluorescent probes, is significantly enhanced in viscous solvents like glycerol (B35011) compared to water. scispace.comresearchgate.net This enhancement is attributed to the dampening of intramolecular motions that would otherwise lead to non-radiative decay (quenching). scispace.comresearchgate.net This principle makes such probes valuable for characterizing the microviscosity of environments like the interior of DNA structures or lipid membranes. scispace.comacs.org The formation of pyrene excimers, which have a distinct, red-shifted emission compared to the monomer, is also highly dependent on the ability of two pyrene molecules to diffuse and approach each other, a process that is directly hindered by increased viscosity. researchgate.net

Time-Resolved Fluorescence Spectroscopy Applications

Time-resolved fluorescence spectroscopy, which measures the decay of fluorescence intensity over time (typically nanoseconds) following pulsed excitation, is a powerful tool for elucidating the complex photophysical behavior of this compound. horiba.com It provides critical information that cannot be obtained from steady-state measurements alone.

One of the primary applications of time-resolved fluorescence is distinguishing between static and dynamic quenching mechanisms. msstate.edunih.gov In dynamic quenching, the fluorescence lifetime of the probe decreases in the presence of the quencher. msstate.eduedinst.com In pure static quenching, only the fluorophores that are not part of a ground-state complex can be excited, and their fluorescence lifetime remains unchanged compared to the lifetime in the absence of the quencher. msstate.edu Therefore, by measuring the fluorescence lifetime as a function of quencher concentration, the dominant quenching mechanism can be identified. nih.gov

Time-resolved fluorescence quenching (TRFQ) studies using this compound as the luminophore have been instrumental in characterizing complex supramolecular systems like fluorinated surfactant micelles. acs.org By applying kinetic models such as the Infelta-Tachiya model to the fluorescence decay data, researchers can determine key parameters of the micellar system. These include micelle aggregation numbers, the rates of intramicellar quenching, and the rate at which a quencher molecule exits the micelle. acs.org For example, such studies have revealed that ammonium (B1175870) perfluorooctanoate (APFO) forms ellipsoidal micelles whose size increases with concentration, while tetraethylammonium (B1195904) perfluorooctyl sulfonate (TEAPFOS) forms threadlike micelles. acs.org These detailed structural and dynamic insights are crucial for applications in materials science and drug delivery. scielo.brredalyc.orgnih.gov

Nanosecond and Picosecond Dynamics

The fluorescence dynamics of pyrene and its derivatives, including this compound, occur on both nanosecond and picosecond timescales. Upon excitation, the molecule reaches an excited singlet state. From this state, it can return to the ground state via fluorescence emission, a process that typically occurs on a nanosecond timescale. The fluorescence lifetime of the pyrene monomer is characteristically long, which makes it an effective sensor for quenching studies.

In addition to monomer emission, pyrene derivatives are well-known for their ability to form excimers, which are excited-state dimers. This process is highly dependent on the concentration of the probe and the viscosity of the medium. The formation of excimers can be observed through the appearance of a broad, structureless emission band at longer wavelengths compared to the structured monomer emission. The dynamics of excimer formation for pyrene derivatives have been studied using ultrafast time-resolved fluorescence spectroscopy, revealing rise times in the range of 6.8 to 16.0 picoseconds under certain conditions. researchgate.net For some pyrene-labeled polymers, dimer formation has been observed with a fast decay component on the order of 4-10 picoseconds. nih.gov These rapid dynamics are associated with the conformational changes required for the two pyrene moieties to come into close proximity.

Intramicellar Quenching Rate Constants

This compound bromide (PBTMA) is particularly useful as a cationic fluorescent probe for studying anionic micellar systems. acs.orgacs.org Due to its positive charge, it readily associates with the negatively charged surface of anionic micelles. acs.org This localization allows for the study of quenching reactions that occur within the micellar environment. The quenching of the excited PBTMA probe by a quencher molecule also residing in the micelle is known as intramicellar quenching.

Time-resolved fluorescence quenching (TRFQ) is a powerful technique used to determine the parameters of these systems, including the micellar aggregation numbers and the rate constants for intramicellar quenching (kq) and quencher exit from the micelles. acs.orgacs.org

In studies involving anionic fluorinated surfactants like ammonium perfluorooctanoate (APFO) and tetraethylammonium perfluorooctyl sulfonate (TEAPFOS), PBTMA has been used as the luminophore with cationic quenchers such as methyl viologen (MV) and a nitroxide radical (CAT1). acs.org The analysis of the non-exponential fluorescence decay curves in the presence of the quencher within the micelles yields the intramicellar quenching rate constant. acs.org

For instance, in TEAPFOS solutions, the intramicellar quenching rate constant (kqm) was found to be lower for the quencher CAT1 compared to MV. acs.org The second-order rate constants for the fluorescence quenching of PBTMA by CAT1 and MV in water were determined to be (5.26 ± 0.05) × 109 M-1s-1 and (4.7 ± 0.1) × 109 M-1s-1, respectively. acs.org

The table below summarizes the intramicellar quenching rate constants and related parameters for PBTMA in different anionic micellar systems.

| Micellar System | Quencher | Intramicellar Quenching Rate Constant (kqm) (s-1) | Quencher Exit Rate Constant (k-) (s-1) |

| TEAPFOS | MV | 1.1 x 107 | 0.8 x 107 |

| TEAPFOS | CAT1 | 0.7 x 107 | 1.5 x 107 |

Interactions of 1 Pyrenebutyltrimethylammonium with Macromolecular Architectures

Polymer-1-Pyrenebutyltrimethylammonium Interactions

The interaction between 1-pyrenebutyltrimethylammonium and polymers is a subject of significant interest, offering a window into the conformational states and aggregation behaviors of these large molecules in solution. The cationic nature of the probe, combined with the hydrophobic pyrene (B120774) moiety, allows it to interact with a diverse range of polymeric architectures through both electrostatic and hydrophobic forces. These interactions are often studied using fluorescence spectroscopy, where changes in the emission spectrum of the pyrene group signal its binding to and localization within the polymer environment.

Complexation with Synthetic Polymers and Copolymers

This compound readily forms complexes with various synthetic polymers and copolymers. This complexation is driven by a combination of forces, including hydrophobic interactions between the pyrene ring and nonpolar segments of the polymer, as well as electrostatic attraction in the case of anionic polymers. The study of these complexes provides valuable information on the polymer's solution properties, such as its ability to form micelles or other aggregated structures.

In aqueous solutions, many amphiphilic polymers and copolymers self-assemble to form hydrophobic microdomains. royalsocietypublishing.orgresearchgate.net this compound, being amphiphilic itself, preferentially partitions into these nonpolar regions. This sequestration within the hydrophobic core of a polymer aggregate is evidenced by changes in the vibrational fine structure of its fluorescence emission spectrum. royalsocietypublishing.orgresearchgate.net The ratio of the first and third vibronic peaks (I1/I3) in the pyrene fluorescence spectrum is a sensitive indicator of the polarity of the probe's microenvironment. royalsocietypublishing.orgmdpi.com A decrease in the I1/I3 ratio signifies a more hydrophobic environment, indicating the formation of these domains. mdpi.com For instance, studies on hydrophobically modified polyacrylamides have shown that the formation of hydrophobic domains, which act as physical cross-links between polymer chains, is a key factor in their rheological properties. researchgate.net The use of pyrene-based probes has been instrumental in qualitatively and quantitatively characterizing these domains. royalsocietypublishing.orgresearchgate.net

Below is an interactive table summarizing the use of pyrene derivatives to study hydrophobic domains in various polymer systems.

| Polymer System | Probe Used | Key Finding | Reference |

| Hydrophobically Modified Polyacrylamide (HMPAM) | Pyrene | Formation of hydrophobic domains acts as physical cross-links, influencing viscosity. | researchgate.net |

| Dendritic Hydrophobically Associating Polymers (DHAP) | Pyrene | Shear has minimal effect on the number of hydrophobic microdomains. | royalsocietypublishing.org |

| Poly(alkylmethyldiallylammonium bromides) | Pyrene | Copolymers with sufficiently long alkyl side chains form hydrophobic microdomains through intramolecular micellization. | researchgate.net |

| Hydrophobically modified pectin (B1162225) derivatives | Pyrene | Characterization of hydrophobic microdomains formed by both intra- and intermolecular interactions. | capes.gov.br |

The composition and conformation of a polymer significantly dictate its interaction with this compound. The presence of hydrophobic monomers within a copolymer, for example, can create binding sites for the pyrene moiety. The molecular weight and architecture of the polymer are also critical factors. mdpi.com For instance, research on different grades of polypropylene (B1209903) has shown that molecular weight influences the lamellar structure, which in turn affects pore interconnectivity. mdpi.com Similarly, the introduction of branched polypropylene can lead to the formation of more pores and improved membrane permeability. mdpi.com

The conformation of the polymer chain, whether it is a flexible coil or a more rigid structure, also plays a role. Flexible polymer chains can more readily form compact conformations that facilitate intramolecular micellization and the creation of hydrophobic pockets for the probe to bind. researchgate.net The nature of the solvent and the presence of salts can further influence polymer conformation and, consequently, its interaction with the probe.

Polyelectrolyte-1-Pyrenebutyltrimethylammonium Association

The interaction between the cationic this compound and anionic polyelectrolytes is a classic example of molecular recognition driven by electrostatic forces. This association is often strong and can lead to significant changes in the photophysical properties of the pyrene probe.

The primary driving force for the association of this compound with anionic polyelectrolytes is the electrostatic attraction between the positively charged trimethylammonium group of the probe and the negatively charged groups on the polyelectrolyte chain. acs.orgnih.gov This strong interaction can lead to the binding of the probe to the polyelectrolyte even at very low concentrations. cdnsciencepub.com Studies have shown that this binding can quench the fluorescence of the pyrene monomer and simultaneously lead to the appearance of excimer emission. tandfonline.com This indicates that the polyelectrolyte domain forces the aggregation of the pyrene derivatives. tandfonline.com The binding constant for these interactions can be quite large, highlighting the strength of the electrostatic attraction. For example, the binding of this compound bromide to humic acid, an anionic polyelectrolyte, was found to have a markedly large binding constant, attributed to strong electrostatic interactions. nih.gov The importance of these electrostatic forces is further confirmed by the observation that the binding can be modulated by the addition of salt, which screens the electrostatic interactions. nih.gov

The following table presents data on the binding of ionic pyrene derivatives to polyelectrolytes, highlighting the role of electrostatic interactions.

| Pyrene Derivative | Polyelectrolyte | Key Finding | Reference |

| Pyrenesulfonic acid | Poly(vinyl benzyl (B1604629) trimethylammonium) chloride | Binding constant of 7.5 × 10⁴ M⁻¹ determined by UV and fluorescence spectroscopy. | tandfonline.com |

| Pyrenebutyric acid | Poly(vinyl benzyl trimethylammonium) chloride | Binding constant of 3.5 × 10⁴ M⁻¹ determined by UV and fluorescence spectroscopy. | tandfonline.com |

| This compound bromide (PyB) | Humic Acid (anionic) | Markedly large binding constant attributed to strong electrostatic interaction between cationic PyB and anionic HA. | nih.gov |

| Pyrenetetrasulfonic acid (4-PSA) | Poly(allylamine hydrochloride) (PAH) | Electrostatic binding leads to the formation of 4-PSA excimers. | acs.org |

| Pyrenetetrasulfonic acid (4-PSA) | Poly(diallyldimethylammonium chloride) (PDADMAC) | Electrostatic binding leads to the formation of 4-PSA excimers. | acs.org |

Self-Assembly of Polymer-Bound this compound

The binding of this compound to a polymer can induce or modify the self-assembly behavior of the system. Once bound to the polymer chain, the pyrene moieties can interact with each other, leading to the formation of aggregates and excimers. This self-assembly is particularly prominent in cases where the polymer can bring multiple pyrene probes into close proximity.

Supramolecular Assembly with Natural Organic Matter

Natural Organic Matter (NOM) comprises a complex mixture of organic compounds found in terrestrial and aquatic environments. A significant component of NOM is humic substances, which are known to interact strongly with various organic molecules, including pollutants and fluorescent probes like this compound.

Research utilizing fluorescence spectroscopy has demonstrated that this compound exhibits a strong affinity for binding with humic acid (HA), a principal component of humic substances. nih.gov In comparative studies with other pyrene derivatives, this compound bromide (PyB) was found to have a significantly larger binding constant. nih.gov This indicates a more favorable and stable association with the humic acid macromolecule compared to neutral or anionic pyrene derivatives. nih.gov

The binding strength of pyrene and its derivatives to humic acid has been quantified using steady-state fluorescence quenching techniques. The results clearly indicate the superior binding capacity of the cationic derivative. nih.gov

Table 1: Comparative Binding Constants of Pyrene Derivatives with Humic Acid

| Compound | Type | Relative Binding Constant |

|---|---|---|

| This compound bromide (PyB) | Cationic | Markedly Large nih.gov |

| Pyrene (PyH) | Neutral | Lower than PyB nih.gov |

| 1-Pyrenemethanol (PyM) | Neutral | Lower than PyB nih.gov |

| 1-Pyrenebutylic acid (PyA) | Anionic | Lower than PyB nih.gov |

Source: Data compiled from findings in fluorescence spectroscopy studies. nih.gov

The primary mechanism driving the strong association between this compound and humic acid is electrostatic interaction. nih.gov Humic substances are rich in acidic functional groups, such as carboxylic and phenolic hydroxyl groups. researchgate.netnih.govkrishiscience.co.in At typical environmental pH levels, these groups are deprotonated, imparting a net negative charge to the humic acid macromolecule. redalyc.org The positively charged trimethylammonium head of the this compound molecule is therefore strongly attracted to these anionic sites on the humic acid structure. nih.govkrishiscience.co.in

The critical role of this electrostatic attraction is further confirmed by the observed effect of ionic strength on the binding constant. nih.gov An increase in salt concentration in the solution can screen the electrostatic charges, leading to a change in the binding affinity. nih.govnih.gov

While electrostatic forces are dominant, other interactions may also contribute to the binding:

Hydrophobic Interactions: The large, nonpolar pyrene ring can associate with hydrophobic domains within the complex three-dimensional structure of humic acid. nih.gov

Van der Waals Forces: These non-specific attractive forces can occur between the pyrene moiety and various parts of the humic substance molecule. nih.gov

Encapsulation and Solubilization within Polymeric Micelles

Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. researchgate.netjpionline.org They are extensively studied as carriers for delivering poorly soluble or amphiphilic molecules. researchgate.netrsc.org The structure of these micelles makes them ideal for encapsulating and solubilizing compounds like this compound.

The process involves the partitioning of the molecule's distinct parts into the corresponding domains of the micelle. The hydrophobic pyrene group is encapsulated within the hydrophobic core of the micelle, minimizing its contact with the surrounding aqueous environment. researchgate.netnih.gov Simultaneously, the hydrophilic and charged trimethylammonium group is positioned in the hydrophilic outer shell, or corona, where it can interact favorably with water molecules. researchgate.net This arrangement effectively solubilizes the otherwise poorly soluble pyrene moiety within the aqueous medium, stabilized by the micellar structure. researchgate.netrsc.org

The encapsulation not only enhances solubility but can also protect the encapsulated molecule from degradation. jpionline.orgresearchgate.net The core-shell architecture provides a stable nano-environment that can carry the guest molecule in solution. rsc.org

Source: Compiled from general research on polymeric micelles. researchgate.netjpionline.orgresearchgate.netrsc.orgnih.gov

Aggregation Behavior and Self Assembly of 1 Pyrenebutyltrimethylammonium

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) is a fundamental parameter that defines the onset of micelle formation. chemsociety.org.nguniba.sk It represents the specific concentration of a surfactant above which molecules begin to associate into larger aggregates. uniba.sk For 1-pyrenebutyltrimethylammonium and similar compounds, the CMC is often determined using fluorescence spectroscopy, taking advantage of the sensitivity of the pyrene (B120774) moiety to its local environment. avantiresearch.com

Fluorescence probe techniques are widely used for CMC determination. avantiresearch.com The pyrene molecule itself is a popular probe because its fluorescence emission spectrum, particularly the ratio of the first and third vibronic peaks (I1/I3), is highly sensitive to the polarity of its microenvironment. avantiresearch.com However, studies have shown that pyrene-3-carboxaldehyde can be a more reliable probe for CMC determination as its parameters correspond more closely to values obtained by surface tension measurements. avantiresearch.com

In the context of pyrene-containing surfactants, the pyrene group can be an intrinsic probe. For instance, the CMC of a cationic gemini (B1671429) surfactant featuring a 1-pyrenehexyl tail was determined to be 0.15 (±0.02) mM through methods including time-resolved fluorescence and surface tension measurements. nih.gov The compound this compound bromide itself is utilized as a cationic luminophore to study the micellization of other, often anionic, surfactant systems. acs.orgresearchgate.net The principle relies on changes in the fluorescence properties—such as intensity, lifetime, or spectral shifts—of the probe when it moves from the polar aqueous phase into the nonpolar micellar core. science.gov

Table 1: CMC Determination Methods for Pyrene-Based Surfactants

| Surfactant/Probe System | Method | Determined CMC | Reference |

|---|---|---|---|

| Pyrene-labeled Gemini Surfactant (Py-3-12) | Surface Tension, Time-Resolved Fluorescence | 0.15 (±0.02) mM | nih.gov |

| Sodium Decyl Sulfate with Pyrene-3-carboxaldehyde probe | Fluorescence Spectroscopy, Surface Tension | 3.0 x 10⁻³ kmol/m³ | avantiresearch.com |

| Sodium Decyl Sulfate with Pyrene probe | Fluorescence Spectroscopy | 2.95 x 10⁻³ kmol/m³ | avantiresearch.com |

Micellar Structure and Aggregation Number Determination

Once formed, micelles are characterized by their structure, size, and aggregation number (Nagg), which is the average number of surfactant monomers in a single micelle. researchgate.netwikipedia.org The structure of a micelle can range from spherical to ellipsoidal or cylindrical (rod-like). researchgate.netresearchgate.net These characteristics are typically determined using techniques such as small-angle neutron scattering (SANS), light scattering, and fluorescence quenching. nist.govnih.govnih.gov

SANS is a powerful technique for determining the size and shape of micelles, often modeled as core-shell structures where the hydrophobic tails form the core and the hydrophilic headgroups form the corona. nist.gov For ionic surfactants, light scattering measurements have confirmed that spherical micelles often form at low salt concentrations, which can transition to larger, rod-like micelles as conditions change. nih.gov

Fluorescence quenching is a common and effective method for determining the aggregation number. wikipedia.orgnih.gov This technique involves a micelle-solubilized fluorophore (like the pyrene group in this compound) and a quencher that also partitions into the micelles. nih.gov By analyzing the quenching kinetics, which can be modeled using Poisson statistics, the distribution of the quencher among the micelles can be determined, which in turn allows for the calculation of the aggregation number. datapdf.com A study on a pyrene-labeled gemini surfactant (Py-3-12) used dinitrotoluene as a quencher and determined an aggregation number of 14.0 (±0.2) surfactant units per micelle. nih.gov Time-resolved fluorescence quenching has also been used to find aggregation numbers for various fluorinated surfactants, which were found to increase with surfactant concentration. acs.org

Table 2: Example of Aggregation Number Determination

| Surfactant | Method | Aggregation Number (Nagg) | Reference |

|---|---|---|---|

| Pyrene-labeled Gemini Surfactant (Py-3-12) | Fluorescence Quenching with Dinitrotoluene | 14.0 (±0.2) | nih.gov |

| Ammonium (B1175870) Perfluorooctanoate (APFO) at 0.06 M | Time-Resolved Fluorescence Quenching | 33 | acs.org |

| Ammonium Perfluorooctanoate (APFO) at 0.5 M | Time-Resolved Fluorescence Quenching | 109 | acs.org |

Influence of Environmental Parameters on Aggregation

The self-assembly process and the resulting micellar properties are highly sensitive to the composition of the solution, including pH and the presence of electrolytes. scispace.com

The pH of the solution can be a critical trigger for the self-assembly of molecules that contain ionizable functional groups. nih.gov By altering the pH, the charge state of these groups can be changed, which in turn modifies the electrostatic repulsion or attraction between molecules, affecting their ability to aggregate. nih.gov For example, studies on specifically designed peptides have shown that their assembly into fibrils and other nanostructures can be rapidly and reversibly controlled by changing the pH. nih.gov

In the case of this compound, the head group is a quaternary ammonium cation, which is permanently charged and not directly affected by pH. However, the pH can still influence its aggregation behavior indirectly. It can alter the charge of other species in solution, such as buffers or impurities, which can interact with the cationic head group. Furthermore, in mixed surfactant systems or in the presence of polymers, pH can dictate the interactions. For instance, in a system containing a pyrene-carboxylic acid probe and a polymer with carboxylate groups, the ionization state of both the probe and the polymer at high pH leads to electrostatic repulsion that ejects the probe from the polymer's hydrophobic domains. datapdf.com

For ionic surfactants like this compound, the ionic strength of the solution has a profound effect on micellization. The addition of electrolytes, such as simple salts like Sodium Chloride (NaCl), typically leads to a decrease in the CMC. chem-soc.sinih.govnsf.gov This phenomenon is attributed to the screening of electrostatic repulsions between the charged head groups of the surfactant monomers. chem-soc.sinsf.gov The added counterions (e.g., Cl⁻) reduce the repulsion between the cationic trimethylammonium groups, thus favoring aggregation and allowing micelles to form at a lower surfactant concentration. chem-soc.sifrontiersin.org

Beyond lowering the CMC, increasing the ionic strength can also promote the growth of micelles and induce changes in their shape. The reduced electrostatic repulsion allows for closer packing of the head groups, which can cause a transition from smaller, spherical micelles to larger, elongated or rod-like structures. nih.govnsf.gov This sphere-to-rod transition has been observed in numerous ionic surfactant systems upon the addition of salt. nih.govnsf.gov

Table 3: General Effects of Electrolyte Addition on Ionic Surfactant Micellization

| Parameter | Effect of Increased Ionic Strength | Reason | References |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | Decreases | Screening of electrostatic repulsion between head groups. chem-soc.sinsf.gov | nih.govnsf.govfrontiersin.org |

| Aggregation Number (Nagg) | Increases | Reduced repulsion allows more monomers to pack into a micelle. | nsf.gov |

| Micellar Shape | Transition from spherical to elongated/rod-like | Closer packing of head groups favors different geometries. nsf.gov | nih.govnsf.gov |

Formation of Higher-Order Aggregates and Nanostructures

Under certain conditions, surfactant self-assembly can proceed beyond the formation of simple spherical or ellipsoidal micelles to create more complex, higher-order aggregates and nanostructures. nih.gov The formation of these larger structures is often driven by changes in environmental parameters like surfactant concentration, ionic strength, or temperature. nih.govnih.gov

For many ionic surfactants, increasing the concentration well above the CMC or increasing the ionic strength can lead to the growth of micelles into long, flexible, worm-like micelles. nih.govnih.gov These extended aggregates can entangle, leading to a significant increase in the viscosity of the solution. researchgate.net In some systems, further aggregation can lead to the formation of vesicles or lamellar phases. nist.gov

The aggregation of biotherapeutics like monoclonal antibodies into dimers, trimers, and even larger species is a well-studied phenomenon, driven by factors such as temperature and pH. nih.govthermofisher.comlcms.cz While the mechanisms are different, the principles of self-association into larger structures are related. For surfactants, the transition to higher-order structures is governed by the balance of forces, including hydrophobic interactions, head group repulsion, and packing constraints. nsf.gov The formation of nanostructures from pyrene derivatives has been noted, where factors like pH and salt concentration can tune the conformation of adsorbed molecules within nanopores. researchgate.net

Interactions of 1 Pyrenebutyltrimethylammonium in Biological Mimetic Systems

Membrane Interactions and Dynamics

The interaction of 1-pyrenebutyltrimethylammonium with lipid bilayers is a key area of research, offering a window into the complex environment of cellular membranes.

Transbilayer Incorporation and Localization within Lipid Bilayers

The incorporation of this compound into lipid bilayers is a dynamic process. Studies on bovine platelets have shown that the binding of this cationic pyrene (B120774) derivative is initially rapid, followed by a more gradual increase over time. nih.gov This secondary, slower phase is temperature-dependent and corresponds to the probe's incorporation into the inner leaflet of the plasma membrane. nih.gov This process of "flip-flop" or transbilayer movement is significantly slower than its initial binding to the outer leaflet and does not reach equilibrium even after several hours at 37°C. nih.gov The slow penetration rate is a useful characteristic, as it allows for the distinct study of the physicochemical properties of both the outer and inner layers of the platelet membrane. nih.gov The initial rapid binding phase represents the probe's association with the outer layer of the plasma membrane. nih.gov

The localization of fluorescent probes within the lipid bilayer is crucial for interpreting experimental data. While some polar fluorophores tend to reside near the water/lipid interface, apolar probes like pyrene and its derivatives can insert more deeply into the hydrocarbon core of the membrane. mdpi.com The cationic nature of this compound, due to its trimethylammonium group, influences its interaction and orientation within the membrane's electrostatic environment. avantiresearch.com

Probing Membrane Fluidity and Microviscosity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter for cellular function, affecting protein diffusion and other molecular interactions. wikipedia.org Fluorescent probes like those derived from pyrene are extensively used to measure membrane fluidity. abcam.com The principle behind this measurement lies in the formation of "excimers" (excited-state dimers) when pyrene molecules are in close proximity. abcam.com

When this compound is incorporated into a membrane, it exists as monomers at low concentrations. However, as the concentration increases, the likelihood of two probe molecules interacting in their excited state to form an excimer rises. abcam.com The ratio of excimer to monomer fluorescence intensity (E/M ratio) is sensitive to the lateral diffusion rate of the probe within the bilayer, which is directly related to membrane fluidity. abcam.com A higher E/M ratio generally indicates higher membrane fluidity, as the probe molecules can diffuse more freely and encounter each other more frequently. abcam.com

Studies have shown that upon ionomycin-induced activation of platelets, the E/M ratio of this compound in the cytoplasmic side of the membrane decreases. nih.gov This suggests a decrease in the fluidity of the lipid layer in the vicinity of the probe or a change in the probe's distribution within the membrane. nih.gov

| Parameter | Observation | Implication | Reference |

| Excimer-to-Monomer (E/M) Ratio | Decreases upon ionomycin-induced platelet activation. | Decrease in membrane fluidity or altered probe distribution in the inner leaflet. | nih.gov |

| Measurement Principle | Ratio of excimer (~470 nm) to monomer (~400 nm) fluorescence. | Quantitative measure of membrane fluidity. | abcam.com |

Protein-1-Pyrenebutyltrimethylammonium Interactions

The interaction of this compound with proteins, particularly those in or near cell membranes, is another critical aspect of its application in biological studies.

Characterization of Binding Affinities and Sites

The characterization of binding affinities and the identification of binding sites are fundamental to understanding protein-ligand interactions. drughunter.comnih.gov Techniques such as equilibrium dialysis and fluorescence spectroscopy are commonly employed for this purpose. nih.govmdpi.com

A study on pyrene-1-butyric acid binding to various serum albumins determined the binding parameters, including the affinity constant and the number of binding sites. nih.gov The results showed significant species differences in binding affinity. For rat serum albumin (RSA) and human serum albumin (HSA), the number of primary binding sites was found to be approximately 2.71 and 2.90, respectively, suggesting that the probe binds as a dimer. nih.gov In contrast, for other serum albumins like bovine (BSA) and rabbit (RbSA), the probe appears to bind as a monomer. nih.gov

| Serum Albumin | Primary Binding Site Number (n1) | Inferred Binding Stoichiometry | Reference |

| Rat (RSA) | 2.71 | Dimer | nih.gov |

| Human (HSA) | 2.90 | Dimer | nih.gov |

| Horse (HoSA) | 1.14 | Monomer | nih.gov |

| Rabbit (RbSA) | 1.05 | Monomer | nih.gov |

| Dog (DSA) | 1.00 | Monomer | nih.gov |

| Bovine (BSA) | 0.96 | Monomer | nih.gov |

| Pig (PSA) | Not clearly recognized | - | nih.gov |

The identification of the specific binding sites on a protein can be achieved through methods like site-directed mutagenesis, photoaffinity labeling, and X-ray crystallography. drughunter.com While these methods have not been explicitly applied to this compound in the provided search results, the study on pyrene-1-butyric acid suggests that the binding sites on albumin are located in such a way that allows for the close interaction of two pyrene moieties, leading to excimer formation in some species. nih.gov

Nucleic Acid-1-Pyrenebutyltrimethylammonium Interactions

The interaction of small molecules with nucleic acids is a cornerstone of molecular biology and drug design. For a molecule like this compound, both its cationic charge and its polycyclic aromatic system are expected to be key determinants of its binding behavior with DNA and RNA.

Association with DNA and RNA Architectures

The association of this compound with nucleic acids is anticipated to be governed by a combination of electrostatic and hydrophobic interactions. The positively charged trimethylammonium group would facilitate an initial, non-specific attraction to the negatively charged phosphate (B84403) backbone of both DNA and RNA. This electrostatic interaction is a common feature for many cationic molecules that bind to nucleic acids. irb.hr

Following this initial association, the pyrene moiety can engage in more specific interactions with the nucleic acid bases. Based on studies of other pyrene derivatives, several binding modes are possible:

Intercalation: The planar pyrene ring can insert itself between the base pairs of a DNA or RNA duplex. irb.hrmdpi.com This mode of binding is common for large, flat aromatic molecules and typically leads to a significant stabilization of the duplex structure.

Groove Binding: The pyrene group may also fit into the minor or major grooves of the DNA or RNA helix. irb.hrrsc.org The hydrophobicity of the pyrene would favor the less polar environment of the grooves compared to the aqueous solvent. The choice between the major and minor groove is often dictated by the size and shape of the molecule and the specific nucleic acid sequence.

The fluorescence of the pyrene group is a sensitive reporter of its local environment. Upon binding to DNA or RNA, changes in the fluorescence emission of pyrene derivatives are often observed. For instance, interaction with DNA can lead to fluorescence quenching or enhancement, and in some cases, the formation of exciplexes (excited-state complexes) with adjacent nucleobases, resulting in new, broad emission bands. nih.gov Studies on pyrene-modified oligonucleotides have shown that the fluorescence response can be highly sensitive to the type of nucleic acid (DNA vs. RNA) and the identity of the neighboring bases. nih.gov

Influence on Nucleic Acid Conformation and Stability

The binding of this compound is expected to alter the conformation and stability of nucleic acids. The extent and nature of these changes would depend on the mode of interaction.

Conformational Changes: Intercalation of the pyrene ring would cause a local distortion of the nucleic acid helix, typically increasing the distance between adjacent base pairs and unwinding the helix to some degree. This can lead to a lengthening of the DNA or RNA molecule. Circular dichroism (CD) spectroscopy is a common technique used to detect such conformational changes. Studies on pyrene-calixarene conjugates have used CD spectropolarimetry to monitor changes in the secondary structure of polynucleotides upon binding. rsc.org For some pyrene derivatives that bind to AT-rich regions of DNA, weak induced CD signals have been observed, which are indicative of intercalation. mdpi.com

Stability Changes: The thermal stability of a nucleic acid duplex is often measured by its melting temperature (Tm), the temperature at which half of the duplex molecules have dissociated into single strands. The binding of small molecules can either stabilize or destabilize the duplex, resulting in an increase or decrease in the Tm.

Stabilization: Intercalation of the pyrene moiety between base pairs generally leads to a significant stabilization of the duplex, reflected in an increased Tm (a positive ΔTm value). mdpi.com This stabilization arises from the favorable stacking interactions between the pyrene and the nucleobases. Studies on pyrene-functionalized locked nucleic acids (LNAs) have shown substantial increases in DNA duplex thermostability. nih.gov

Negligible Effect or Destabilization: Groove binding typically has a smaller effect on the stability of the duplex compared to intercalation. irb.hrrsc.org In some cases, if the binding event disrupts the native structure without providing sufficient compensatory favorable interactions, a decrease in Tm can be observed. For example, replacing a nucleobase with a pyrenyl moiety in a peptide nucleic acid (PNA) probe was found to cause a considerable loss in the stability of the PNA-DNA duplex. nih.gov

The following table summarizes the changes in melting temperature (ΔTm) observed for various DNA and RNA duplexes upon hybridization with oligonucleotides modified with different pyrene derivatives, illustrating the context-dependent nature of these interactions.

| Pyrene-Modified Monomer | Complementary Target | ΔTm (°C) per modification | Binding Mode Indication |

| 2'-O-(pyren-1-yl)methyluridine | DNA | +3 to +15 | Intercalation |

| 2'-O-(pyren-1-yl)methyluridine | RNA | -8 to +2 | Minor Groove Positioning |

| Piperazino-functionalized pyrene | DNA | ~ +7 | Intercalation |

| Piperazino-functionalized pyrene | RNA | ~ -8 | Not specified |

Table generated based on data from a review on pyrene-functionalized oligonucleotides and locked nucleic acids. nih.gov

Analytical and Sensing Applications of 1 Pyrenebutyltrimethylammonium As a Probe

Development of Fluorescent Sensor Systemsscribd.com

Fluorescent sensor systems based on 1-Pyrenebutyltrimethylammonium leverage the compound's responsive emission characteristics to detect and quantify various analytes. The fundamental principle involves monitoring changes in fluorescence intensity, lifetime, or wavelength upon interaction with a target species. These systems are desirable for their high sensitivity and potential for non-invasive measurements. nih.gov

Fluorescence modulation is a key mechanism for analyte detection using probes like this compound. nih.gov This process involves altering the fluorescence output of the probe through interactions with an analyte, which can cause either an increase (turn-on) or decrease (turn-off) in emission intensity. mdpi.commdpi.com

A primary mechanism for fluorescence modulation with pyrene (B120774) derivatives is photoinduced electron transfer (PET). researchgate.net Research has demonstrated that PET can occur from the excited state of this compound bromide (PBTAB) to certain electron-accepting molecules, known as quenchers. researchgate.net For instance, studies involving alkyl viologens like methyl viologen (MV²⁺) and octyl viologen (OV²⁺) have shown that these molecules can quench the fluorescence of PBTAB in aqueous dispersions. researchgate.net This quenching process forms the basis of a sensor system where the concentration of the viologen analyte can be determined by the degree of fluorescence reduction.

The efficiency of this quenching can be influenced by the surrounding medium. In polystyrene latex aqueous dispersions, the interactions between the cationic PBTAB probe and the quencher are studied through steady-state and time-resolved fluorescence measurements to understand the dynamics of the electron transfer process. researchgate.net While specific studies on a wide range of analytes for this compound are specialized, the principles are broadly applicable, similar to how other pyrene-based sensors are designed to detect metal ions like Cu²⁺ and Fe²⁺ through fluorescence quenching. mdpi.com

Table 1: Examples of Analytes Detected by Pyrene-Based Fluorescent Probes

| Probe Type | Analyte | Detection Mechanism |

| Pyrene Derivative | Cu²⁺, Fe²⁺ | Fluorescence Quenching |

| Pyrene Derivative | Fe³⁺, Pb²⁺ | Excimer-based Quenching |

| This compound | Alkyl Viologens | Photoinduced Electron Transfer |

| Pyrene-based Ligand | CN⁻ | Fluorescence Recovery |

This table illustrates the types of analytes that can be detected using the pyrene scaffold, including the specific case of this compound.

The cationic nature of this compound makes it particularly suitable for sensing applications involving charged species, especially anions or negatively charged surfaces, through electrostatic interactions. The primary mechanism in ion sensing is often fluorescence quenching, where the presence of an ion suppresses the probe's fluorescence. researchgate.net

The process can be described by the Stern-Volmer relationship, which correlates the decrease in fluorescence intensity to the concentration of the quenching ion. A study on the time-resolved fluorescence quenching of this compound in aqueous solutions provides insight into these mechanisms. researchgate.net The interaction between the positively charged probe and an anionic quencher is a dominant factor driving the sensing process.

Selectivity in ion sensing is crucial and depends on the specific binding affinity between the probe and the target ion. For pyrene-based sensors, selectivity can be engineered by modifying the receptor part of the molecule. mdpi.com For example, a sensor designed for Cu²⁺ and Fe²⁺ showed high selectivity over other competitive metal ions. mdpi.com While detailed selectivity studies for a broad range of ions with this compound are specific to the experimental system, the principle remains that the unique electrostatic and binding properties of the probe will determine its preference for certain ions over others. This is often evaluated by testing the fluorescence response in the presence of a target ion against a panel of other potentially interfering ions. mdpi.comnih.gov The development of solid-contact ion-selective electrodes (ISEs) also provides a framework for understanding ion recognition and transduction mechanisms that can be conceptually applied to fluorescent probes. mdpi.comrsc.org

Microenvironment Probing in Complex Matrices

Pyrene and its derivatives are renowned for their ability to probe the micro-polarity and organization of complex systems like micelles, polymers, and biological membranes. This capability stems from the sensitivity of pyrene's fluorescence emission to its immediate surroundings. Specifically, pyrene can form an excited-state dimer known as an excimer when a photo-excited monomer encounters a ground-state monomer.

The formation of excimers is highly dependent on the proximity and orientation of the pyrene molecules, which is in turn governed by the local concentration and fluidity of the medium. researchgate.net In aqueous solutions, the hydrophobic pyrene core of this compound tends to partition into nonpolar domains of larger structures. By monitoring the ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ), one can obtain information about the hydrophobic associations within systems like hydrophobically modified water-soluble polymers. researchgate.net A high Iₑ/Iₘ ratio indicates that the pyrene moieties are located close to one another, for instance, within the hydrophobic core of a micelle or polymer aggregate. researchgate.net

Studies using this compound in aqueous surfactant solutions have utilized its fluorescence to explore the formation and structure of micelles. researchgate.net The probe's behavior, including fluorescence quenching, can be analyzed to understand the dynamics within these self-assembled systems. researchgate.net This makes this compound a valuable tool for characterizing the microenvironments in a wide range of colloidal and biological systems.

Table 2: Fluorescence Characteristics of Pyrene Probes in Different Microenvironments

| Microenvironment | Fluorescence Behavior | Information Gained |

| Polar Solvent | High monomer emission | Polarity of the medium |

| Nonpolar Solvent / Hydrophobic Pocket | Increased excimer emission (at sufficient concentration) | Proximity of probes, formation of aggregates/micelles |

| Presence of Quencher | Decreased fluorescence intensity | Analyte concentration, binding events |

Real-Time Monitoring of Dynamic Processesscribd.comresearchgate.net

The fast response time of fluorescence makes probes like this compound suitable for the real-time monitoring of dynamic processes. scribd.com Changes in fluorescence can be tracked continuously to follow reactions, binding events, or structural reorganizations as they happen. uci.edu

For example, the dynamic process of micelle formation can be observed by adding this compound to a surfactant solution and monitoring the fluorescence changes as the surfactant concentration is varied. The point at which excimer emission begins to appear and grow signifies the aggregation of pyrene probes within the newly formed micelles. Time-resolved fluorescence can provide even deeper insights, revealing the kinetics of probe movement and interaction within these structures. researchgate.net

Furthermore, fluorescence recovery experiments can be used to monitor chemical reactions in real time. researchgate.net In a hypothetical system, the fluorescence of this compound could be initially quenched by a specific analyte. If a chemical process removes or transforms this analyte, the quenching effect would cease, leading to a recovery of fluorescence. researchgate.net The rate of this fluorescence recovery would directly correspond to the rate of the chemical process being monitored. This approach allows for the sensitive tracking of reaction kinetics and dynamic equilibria in various chemical and biological systems. researchgate.net

Theoretical and Computational Studies on 1 Pyrenebutyltrimethylammonium

Molecular Dynamics Simulations of 1-Pyrenebutyltrimethylammonium in Solution

Molecular dynamics (MD) simulations are a powerful tool to investigate the behavior of molecules in solution, providing a dynamic picture of solute-solvent interactions and conformational changes. diva-portal.org For this compound, MD simulations can elucidate the structure of the solvation shell and the influence of the solvent on the conformation of the flexible butyl chain.

Simulations in aqueous environments are particularly relevant, given the molecule's utility in biological systems. These simulations typically model the system at a constant temperature and pressure to mimic laboratory conditions. quemix.com The interactions between atoms are described by a force field, such as AMBER or CHARMM, which are sets of parameters that define the potential energy of the system. quemix.combiorxiv.org

While specific, extensive MD simulation studies on this compound are not widely available in the literature, general principles from simulations of similar amphiphilic molecules can be applied. For instance, simulations of surfactants with quaternary ammonium (B1175870) head groups show a strong ordering of water molecules around the charge center. The flexible butyl chain allows the pyrene (B120774) moiety to adopt various orientations relative to the charged group, which can be influenced by the solvent environment and the presence of other molecules.

Quantum Chemical Calculations of Electronic Structure and Photophysics

Quantum chemical calculations are essential for understanding the electronic properties and photophysical behavior of this compound, which are dominated by the pyrene chromophore. iaea.org Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed to study the electronic structure of molecules in their ground and excited states. iaea.orguba.ar

These calculations can provide valuable information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a key parameter that relates to the molecule's electronic absorption and emission properties. For pyrene derivatives, the HOMO and LUMO are typically π-orbitals localized on the aromatic ring system. The butyltrimethylammonium substituent is expected to have a minor electronic effect on the pyrene chromophore, primarily acting as an anchoring group.

Quantum chemical calculations can predict the absorption and fluorescence spectra of this compound. The calculated excitation energies and oscillator strengths from TD-DFT can be correlated with the peaks observed in experimental UV-Vis absorption spectra. Similarly, calculations on the geometry of the first excited state (S1) can provide insights into the fluorescence emission process. The similarity in the molecular structure and potential energy curves of pyrene in its ground (S0) and first excited (S1) states is a primary reason for its characteristically long fluorescence lifetime and slow non-radiative decay rates. iaea.org

Table 1: Representative Calculated Electronic Properties of Pyrene Derivatives

| Property | Description | Typical Calculated Value |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 3-4 eV |

| S0 → S1 Transition Energy | Energy of the lowest singlet electronic transition, corresponding to the main absorption band. | ~3.3 eV |

| Oscillator Strength (S0 → S1) | A measure of the probability of the electronic transition. | > 0.1 |

Note: These are typical values for the pyrene chromophore and may vary slightly for this compound due to the substituent and solvent effects.

Modeling of Interaction Mechanisms with Biomolecules and Polymers

The positively charged trimethylammonium group of this compound facilitates its interaction with negatively charged macromolecules such as DNA, RNA, and certain polymers. science.govresearchgate.net Computational modeling, particularly molecular docking and molecular dynamics simulations, can provide detailed insights into these interaction mechanisms.

In the case of DNA, the cationic headgroup of this compound is expected to interact electrostatically with the negatively charged phosphate (B84403) backbone of the nucleic acid. nih.gov The pyrene moiety can then intercalate between the DNA base pairs or bind to the minor or major grooves. Molecular docking studies can predict the preferred binding mode and estimate the binding affinity. Subsequent MD simulations of the complex can then be used to assess the stability of the binding mode and to observe any conformational changes in both the ligand and the DNA. mdpi.comnih.gov Studies on similar cationic pyrene derivatives have highlighted the importance of electrostatic interactions in their binding to humic acids, a complex mixture of organic polymers found in the environment. science.govresearchgate.net

Simulations of the interaction of this compound with polymers can reveal the nature of the binding forces. For instance, with anionic polymers, the interaction will be primarily electrostatic. With neutral polymers like polyethylene (B3416737) glycol (PEG), the interactions may be weaker and driven by hydrophobic effects involving the pyrene ring. mdpi.com MD simulations can be used to calculate the potential of mean force (PMF) for the binding process, which provides a quantitative measure of the binding free energy.

Table 2: Key Interactions in this compound Complexes

| Interacting Partner | Primary Interaction Type | Key Moieties Involved |

| DNA/RNA | Electrostatic, Intercalation/Groove Binding | Trimethylammonium with Phosphate Backbone, Pyrene with Base Pairs/Grooves |

| Anionic Polymers | Electrostatic | Trimethylammonium with Anionic Groups |

| Neutral Polymers | Hydrophobic | Pyrene Ring with Polymer Backbone |

Prediction of Spectroscopic Responses and Excited State Dynamics

Theoretical methods can be employed to predict various spectroscopic properties of this compound and to understand its behavior after electronic excitation. The prediction of spectroscopic responses often involves a combination of quantum chemical calculations and molecular dynamics simulations. worktribe.com

The absorption and emission spectra can be simulated by performing TD-DFT calculations on a representative ensemble of molecular geometries obtained from an MD simulation. This approach accounts for the conformational flexibility of the molecule and the influence of the solvent, leading to more realistic spectral shapes compared to calculations on a single static geometry.